(+-)-Laudanosine

説明

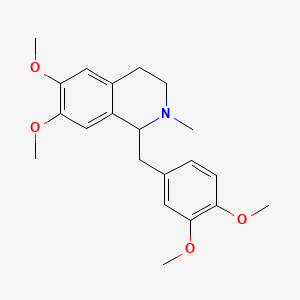

Structure

3D Structure

特性

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPAYJZAMGEDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871873 | |

| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Laudanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1699-51-0, 20412-65-1, 2688-77-9 | |

| Record name | (±)-Laudanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1699-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laudanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laudanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laudanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laudanosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Laudanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-Laudanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

89 °C | |

| Record name | (S)-Laudanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling the Intricacies: (+-)-Laudanosine's Mechanism of Action on Nicotinic Acetylcholine Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+-)-Laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, exerts a complex modulatory effect on neuronal nicotinic acetylcholine receptors (nAChRs). This document provides a comprehensive technical overview of the mechanism of action of this compound on various nAChR subtypes. It details the quantitative aspects of this interaction, outlines the experimental protocols for its characterization, and visually represents the underlying molecular mechanisms and experimental workflows. Understanding this interaction is crucial for drug development professionals and researchers investigating the off-target effects of neuromuscular blockers and the broader pharmacology of nAChRs.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems. Their modulation by exogenous compounds can have significant physiological effects. This compound has been shown to interact with several subtypes of neuronal nAChRs, acting primarily as an antagonist. This guide delves into the specifics of this antagonism, highlighting its dual nature and subtype selectivity.

Quantitative Data: Inhibitory Potency of this compound on Human Neuronal nAChR Subtypes

The inhibitory effects of this compound on various human neuronal nAChR subtypes have been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of laudanosine required to inhibit 50% of the acetylcholine (ACh)-induced current, are summarized in the tables below. These values were determined in studies where the respective nAChR subunits were heterologously expressed in Xenopus laevis oocytes.

Table 1: IC50 Values of this compound for Inhibition of Human Neuronal nAChR Subtypes

| nAChR Subtype | Agonist (ACh) Concentration | IC50 (µM) | Reference |

| α4β2 | 0.1 µM | 9.4 | [1] |

| α3β4 | 50 µM | ~38 | [1] |

| α7 | 100 µM | 18.3 | [1] |

Table 2: Effect of this compound on the EC50 of Acetylcholine for Different nAChR Subtypes

| nAChR Subtype | Control ACh EC50 (µM) | ACh EC50 in presence of Laudanosine (Concentration) | Reference |

| α3β4 | Not Specified | Shift Observed | [1] |

| α7 | 80 µM | 240 µM (30 µM Laudanosine) | [1] |

Note: An increase in the EC50 of the agonist in the presence of an antagonist is indicative of competitive inhibition.

Mechanism of Action: A Dual Interaction

Studies have revealed that this compound employs a sophisticated dual mechanism to inhibit nAChR function, which involves both competitive antagonism at the acetylcholine binding site and a non-competitive block of the ion channel pore.[2][3][4]

-

Competitive Antagonism: At the orthosteric binding site, where acetylcholine normally binds, this compound acts as a competitive antagonist. It reversibly binds to this site, thereby preventing acetylcholine from activating the receptor. This mode of action is characterized by a rightward shift in the agonist concentration-response curve, indicating that a higher concentration of acetylcholine is required to elicit a response in the presence of laudanosine.[1]

-

Open Channel Block: In addition to its competitive action, this compound also functions as an open-channel blocker.[2][3][4] In this non-competitive mechanism, the laudanosine molecule physically enters and occludes the ion channel pore when the receptor is in its open state (i.e., when an agonist is bound). This steric hindrance prevents the flow of ions, thus inhibiting the receptor's function. This mechanism is often voltage-dependent.[1]

At low concentrations, this compound has also been observed to act as a weak partial agonist, capable of directly activating both α4β2 and α3β4 receptors.[2][3][4]

Signaling Pathway Diagram

The following diagram illustrates the dual mechanism of action of this compound on a generic nicotinic acetylcholine receptor.

Dual mechanism of this compound on nAChRs.

Experimental Protocols

The characterization of this compound's effects on nAChRs is primarily achieved through electrophysiological recordings, specifically using the two-electrode voltage clamp (TEVC) technique on Xenopus laevis oocytes that are heterologously expressing specific human nAChR subunits.

Oocyte Preparation and cRNA Injection

-

Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary. The ovarian lobes are then separated into small clumps.

-

Defolliculation: The oocytes are treated with collagenase in a calcium-free solution to remove the follicular cell layer.

-

cRNA Preparation: The cDNAs encoding the desired human nAChR subunits (e.g., α4 and β2) are linearized and used as templates for in vitro transcription to synthesize capped complementary RNAs (cRNAs).

-

Microinjection: A fixed amount of the cRNA mixture for the desired subunits is injected into the cytoplasm of stage V-VI oocytes using a microinjection pipette.

-

Incubation: The injected oocytes are incubated in a Barth's solution at 16-18°C for 2-7 days to allow for the expression and assembly of functional nAChRs on the oocyte membrane.

Two-Electrode Voltage Clamp (TEVC) Recordings

-

Oocyte Placement: An oocyte expressing the nAChRs of interest is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., Ringer's solution).

-

Electrode Impalement: The oocyte is impaled with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential (voltage electrode), and the other injects current into the oocyte (current electrode).

-

Voltage Clamp: The membrane potential of the oocyte is clamped at a holding potential, typically between -50 mV and -100 mV, using a voltage-clamp amplifier.

-

Drug Application:

-

Agonist Application: A baseline is established, and then acetylcholine at a known concentration is applied to the oocyte via the perfusion system to elicit an inward current.

-

Antagonist Application: To determine the inhibitory effect of laudanosine, the oocyte is pre-incubated with a specific concentration of laudanosine for a set period before the co-application of laudanosine and acetylcholine.

-

Dose-Response Curves: To determine the IC50, this process is repeated with a range of laudanosine concentrations. To investigate the mode of antagonism, dose-response curves for acetylcholine are generated in the absence and presence of a fixed concentration of laudanosine.

-

-

Data Acquisition and Analysis: The currents are recorded and analyzed using appropriate software. The peak current amplitude in the presence of laudanosine is compared to the control current amplitude to determine the percentage of inhibition.

Experimental Workflow Diagram

The following diagram outlines the workflow for characterizing the effect of this compound on a specific nAChR subtype using TEVC.

Experimental workflow for TEVC analysis.

Logical Relationships in Laudanosine's nAChR Antagonism

The multifaceted interaction of this compound with nAChRs can be summarized through a logical relationship diagram, illustrating the conditions and outcomes of its binding.

Logical flow of laudanosine's nAChR antagonism.

Conclusion

This compound exhibits a complex inhibitory profile at human neuronal nicotinic acetylcholine receptors. Its dual mechanism, involving both competitive antagonism and open-channel blockade, underscores the multifaceted nature of drug-receptor interactions. The micromolar potency of laudanosine at several key nAChR subtypes suggests that at clinically relevant concentrations, particularly during prolonged infusions of its parent compounds, it may contribute to some of the central nervous system side effects observed. The detailed understanding of this mechanism of action, facilitated by the experimental approaches outlined in this guide, is essential for the development of safer neuromuscular blocking agents and for the broader field of nicotinic receptor pharmacology. Further research is warranted to fully elucidate the physiological and pathological implications of this interaction.

References

- 1. ovid.com [ovid.com]

- 2. [PDF] Blockade and Activation of the Human Neuronal Nicotinic Acetylcholine Receptors by Atracurium and Laudanosine | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Laudanosine in Opium: From Natural Occurrence to Laboratory Isolation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Laudanosine, a benzyltetrahydroisoquinoline alkaloid, is a naturally occurring minor component of opium, the dried latex derived from the opium poppy, Papaver somniferum. While present in much lower concentrations than morphine and other major opium alkaloids, laudanosine is of significant interest to researchers and pharmaceutical professionals due to its pharmacological activity and its role as a biomarker in various contexts. This technical guide provides a comprehensive overview of the natural sources of laudanosine, its biosynthetic pathway, and detailed methodologies for its isolation and quantification from opium. The information is intended to serve as a valuable resource for those involved in natural product chemistry, pharmacology, and the development of novel therapeutics.

Natural Sources and Abundance of Laudanosine

Laudanosine is primarily found in the opium poppy, Papaver somniferum. It is one of over 80 alkaloids produced by this plant.[1] The concentration of laudanosine in raw opium is relatively low, typically around 0.1%.[1] However, this concentration can vary depending on the specific cultivar of the opium poppy, geographical location, and harvesting conditions.

Quantitative data on the laudanosine content in various Papaver somniferum cultivars is limited, as analytical studies have historically focused on the more abundant and commercially significant alkaloids such as morphine, codeine, and thebaine. The available data for major and some minor alkaloids are summarized in the table below to provide context for the relative abundance of laudanosine.

| Alkaloid | Concentration Range in Opium (%) | Concentration Range in Poppy Straw (mg/100g) |

| Morphine | 8 - 14 | 152 - 1150 |

| Codeine | 1 - 3 | 25 - 270 |

| Thebaine | 0.2 - 1 | Not consistently reported |

| Papaverine | 0.5 - 1.3 | 29 - 440 |

| Noscapine | 4 - 8 | Not consistently reported |

| Laudanosine | ~0.1 | Not consistently reported |

Biosynthesis of Laudanosine

Laudanosine is a key intermediate in the biosynthesis of other benzylisoquinoline alkaloids within the opium poppy. The pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic reactions. A crucial intermediate in this pathway is (S)-reticuline. (S)-Reticuline serves as a branch point for the synthesis of various alkaloid classes. For the formation of laudanosine, (S)-reticuline undergoes methylation at the 7-hydroxyl group, a reaction catalyzed by the enzyme (S)-reticuline 7-O-methyltransferase (7OMT), to yield laudanine.[1] Subsequent methylation of laudanine leads to the formation of laudanosine.

References

The Formation of (+-)-Laudanosine from Atracurium and Cisatracurium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, has been a subject of scientific interest due to its potential for central nervous system stimulation. This technical guide provides an in-depth analysis of the formation of laudanosine from its parent compounds, focusing on the comparative quantitative data, detailed experimental methodologies for its study, and the underlying metabolic pathways. Understanding the differential metabolism of atracurium and cisatracurium is critical for drug development and clinical application, particularly in patient populations at higher risk for adverse effects. Cisatracurium, a single isomer of atracurium, consistently demonstrates a significantly lower production of laudanosine, positioning it as a safer alternative where laudanosine-associated complications are a concern.[1][2]

Introduction

Atracurium besylate is a non-depolarizing neuromuscular blocking agent introduced in the 1980s. It is a mixture of ten stereoisomers. Cisatracurium besylate, developed later, is the R-cis, R'-cis isomer of atracurium and is approximately three to four times more potent. A key differentiator between these two drugs is their metabolic profile and the subsequent production of (+-)-laudanosine. Laudanosine can cross the blood-brain barrier and, at high concentrations, has been associated with central nervous system excitation and seizures in animal models.[1][3] While clinically significant laudanosine toxicity is rare, prolonged infusions of atracurium, particularly in patients with renal or hepatic impairment, can lead to its accumulation.[1][4] This guide will dissect the metabolic pathways, present quantitative data from comparative studies, and outline the experimental protocols used to evaluate laudanosine formation.

Metabolic Pathways of Atracurium and Cisatracurium

The primary routes of metabolism for both atracurium and cisatracurium are Hofmann elimination and ester hydrolysis. However, the contribution of each pathway differs significantly between the two drugs, which directly impacts the amount of laudanosine produced.[2]

-

Hofmann Elimination: This is a spontaneous, non-enzymatic chemical degradation that occurs at physiological pH and temperature. It is the principal pathway for the clearance of cisatracurium.[2]

-

Ester Hydrolysis: This metabolic process is catalyzed by non-specific plasma esterases. It plays a more significant role in the metabolism of atracurium compared to cisatracurium.[2]

Atracurium's metabolism via both Hofmann elimination and ester hydrolysis leads to a higher rate of laudanosine formation. In contrast, cisatracurium's primary reliance on Hofmann elimination results in significantly lower plasma concentrations of laudanosine.[2]

Quantitative Comparison of Laudanosine Production

Clinical studies have consistently demonstrated that the administration of cisatracurium results in substantially lower plasma concentrations of laudanosine compared to equipotent doses of atracurium. The following tables summarize key quantitative data from comparative studies.

Table 1: Peak Plasma Laudanosine Concentrations

| Drug | Bolus Dose | Peak Plasma Laudanosine Concentration (µg/mL) | Reference |

| Atracurium | 0.5 mg/kg | 4.4 | [5] |

| Cisatracurium | 0.1 mg/kg | 1.3 | [5] |

Table 2: Pharmacokinetic Parameters of Laudanosine after Atracurium Administration in Different Patient Populations

| Patient Population | Laudanosine Elimination Half-life (minutes) | Reference |

| Normal Renal Function | 176 ± 84 | [6] |

| Renal Failure | 516 ± 262 | [6] |

| Healthy Controls | 168 | [7] |

| Hepatic Cirrhosis | 277 | [7] |

Table 3: Laudanosine Levels in Specific Clinical Scenarios (Atracurium Administration)

| Clinical Scenario | Mean Laudanosine Concentration (µg/mL) | Notes | Reference |

| Liver Transplantation (Preanhepatic) | 0.40 ± 0.18 | Levels increased during the procedure. | [8] |

| Liver Transplantation (Anhepatic) | 0.50 ± 0.22 | [8] | |

| Liver Transplantation (Postanhepatic) | 0.43 ± 0.16 | [8] |

Experimental Protocols for Laudanosine Quantification

The following section details a typical experimental methodology for comparing laudanosine concentrations following atracurium and cisatracurium administration in a clinical setting.

4.1. Study Design

A prospective, randomized, double-blind study design is often employed. Patients are randomly assigned to receive either atracurium or cisatracurium.

4.2. Patient Population

The study population typically consists of adult patients undergoing surgery requiring general anesthesia and neuromuscular blockade. Exclusion criteria often include pre-existing significant renal or hepatic disease, neuromuscular diseases, and known allergies to the study drugs.

4.3. Drug Administration

-

Atracurium Group: An initial bolus dose of 0.5 mg/kg is administered intravenously.

-

Cisatracurium Group: An initial bolus dose of 0.1 mg/kg or 0.15 mg/kg is administered intravenously.[3]

For prolonged procedures or in an intensive care setting, a continuous infusion may be initiated following the bolus dose. The infusion rate is titrated to maintain a desired level of neuromuscular blockade, typically monitored using train-of-four (TOF) stimulation.

4.4. Blood Sampling

Venous blood samples are collected at predetermined time points, for example: baseline (pre-drug administration), and at 2, 5, 10, 20, 30, 60, 120, and 180 minutes after the bolus injection. For continuous infusions, sampling may occur at baseline and then at regular intervals (e.g., every 24 hours) throughout the infusion period. Blood is collected in heparinized tubes and immediately placed on ice.

4.5. Sample Processing and Analysis

-

Plasma Separation: Plasma is separated from whole blood by centrifugation at 4°C.

-

Sample Stabilization: Plasma samples are typically acidified to prevent further in vitro degradation of atracurium and cisatracurium.

-

Quantification: Laudanosine concentrations are quantified using a validated high-performance liquid chromatography (HPLC) method.[9][10]

-

Chromatographic Separation: A reverse-phase C18 column is commonly used.

-

Detection: Fluorometric detection (e.g., excitation at 240 nm, emission at 320 nm) or ultraviolet (UV) detection is employed.[9]

-

Internal Standard: An internal standard, such as verapamil, is used for accurate quantification.[9]

-

Validation: The analytical method is validated for linearity, precision, accuracy, and sensitivity, with a typical limit of quantification around 40 ng/mL for laudanosine.[9]

-

Signaling Pathways and Pharmacological Effects of Laudanosine

Laudanosine is known to interact with several neurotransmitter systems in the central nervous system, which underlies its potential for CNS stimulation. It has been shown to interact with:

-

GABA-A Receptors: Laudanosine is a non-competitive antagonist at the GABA-A receptor, which may contribute to its pro-convulsant effects.

-

Opioid Receptors: It exhibits partial agonist activity at opioid receptors.

-

Nicotinic Acetylcholine Receptors: Laudanosine can also interact with nicotinic acetylcholine receptors.[1]

At high plasma concentrations, laudanosine can also induce cardiovascular effects, including hypotension and bradycardia.[1] However, the plasma concentrations of laudanosine achieved with therapeutic doses of atracurium and, particularly, cisatracurium are generally well below the threshold required to elicit these effects.[1]

Conclusion

The formation of this compound is an important consideration in the clinical use of atracurium and cisatracurium. The available evidence unequivocally demonstrates that cisatracurium administration leads to significantly lower plasma concentrations of laudanosine compared to atracurium. This difference is a direct consequence of their distinct metabolic profiles, with cisatracurium's primary degradation via Hofmann elimination resulting in less laudanosine production. For research and clinical applications where the potential for laudanosine-induced central nervous system effects is a concern, particularly in patients with compromised renal or hepatic function or those requiring long-term neuromuscular blockade, cisatracurium presents a more favorable safety profile. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and understanding of the metabolism of these important neuromuscular blocking agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. anesthesiologypaper.com [anesthesiologypaper.com]

- 4. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the pharmacodynamics and pharmacokinetics of an infusion of cis-atracurium (51W89) or atracurium in critically ill patients undergoing mechanical ventilation in an intensive therapy unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and neuromuscular blocking effects of atracurium besylate and two of its metabolites in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of atracurium and laudanosine in patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma laudanosine levels in patients given atracurium during liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry of Laudanosine Enantiomers

December 17, 2025

Introduction

Laudanosine, a benzyltetrahydroisoquinoline alkaloid, is a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2][3][4][5][6][7] It is also found in small quantities in opium.[2][4] The laudanosine molecule possesses a single chiral center at the C1 position, giving rise to two enantiomers: (S)-(+)-laudanosine and (R)-(-)-laudanosine. This guide provides a comprehensive technical overview of the stereochemistry of these enantiomers, focusing on their physicochemical properties, synthesis, separation, and differential biological activities. Understanding the distinct pharmacological profiles of each enantiomer is crucial for drug development and for comprehending the clinical implications of atracurium and cisatracurium metabolism.

Physicochemical Properties of Laudanosine Enantiomers

The stereoisomers of laudanosine exhibit distinct physical properties, particularly their optical rotation and melting points. These differences are fundamental to their characterization and separation.

| Property | (S)-(+)-Laudanosine | (R)-(-)-Laudanosine | (±)-Laudanosine (Racemic) |

| Melting Point (°C) | 89[8] | 83-85[8] | 114-115.5[8] |

| Specific Rotation | [α]D16 +106° (c=1.6, 97% alcohol)[8] | [α]D20 -84.8° (c=0.466, ethanol)[8] | Not Applicable |

Stereoselective Synthesis and Separation

The preparation and isolation of pure laudanosine enantiomers are essential for studying their individual pharmacological effects. Both enantioselective synthesis and chiral resolution of the racemate are common approaches.

Experimental Protocol: Enantioselective Synthesis of (S)-(+)-Laudanosine

This protocol is a representative method for the asymmetric synthesis of (S)-(+)-laudanosine, adapted from established synthetic strategies for benzylisoquinoline alkaloids.[9]

Objective: To synthesize (S)-(+)-laudanosine with high enantiomeric excess.

Key Steps:

-

Sonogashira Coupling: Formation of the C1–Cα bond of the benzylisoquinoline skeleton.

-

Intramolecular Hydroamination: Cyclization to form the tetrahydroisoquinoline ring.

-

Enantioselective Imine Reduction: Stereospecific reduction of the resulting imine to establish the chiral center.

Materials:

-

Appropriately substituted phenylacetylene and aryl iodide precursors

-

Palladium and copper catalysts for Sonogashira coupling

-

Titanium-based catalyst for hydroamination

-

Chiral ruthenium or rhodium catalyst for asymmetric imine reduction (e.g., Noyori's catalyst)

-

Anhydrous solvents (e.g., toluene, methanol)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Step 1: Sonogashira Coupling:

-

In an inert atmosphere, dissolve the aryl iodide and phenylacetylene precursors in a suitable solvent (e.g., triethylamine/DMF).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction and purify the resulting substituted tolan by column chromatography.

-

-

Step 2: Intramolecular Hydroamination:

-

Dissolve the tolan derivative in an anhydrous solvent (e.g., toluene).

-

Add a titanium-based catalyst (e.g., Ti(NMe₂)₄).

-

Heat the reaction mixture under reflux until the cyclization is complete.

-

After cooling, quench the reaction and purify the resulting dihydroisoquinoline (imine) intermediate.

-

-

Step 3: Enantioselective Imine Reduction:

-

Dissolve the imine intermediate in a degassed solvent (e.g., methanol).

-

Add a chiral ruthenium or rhodium catalyst and a hydrogen source (e.g., formic acid/triethylamine mixture or H₂ gas).

-

Stir the reaction under appropriate pressure and temperature until complete reduction.

-

Purify the final product, (S)-(+)-laudanosine, by column chromatography.

-

Confirm the enantiomeric excess using chiral HPLC.

-

Experimental Protocol: Chiral HPLC Separation of Laudanosine Enantiomers

This protocol describes a general method for the analytical and semi-preparative separation of laudanosine enantiomers using a polysaccharide-based chiral stationary phase (CSP).[9][10]

Objective: To resolve a racemic mixture of (±)-laudanosine into its individual enantiomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral column: Polysaccharide-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H)

Materials:

-

Racemic (±)-laudanosine standard

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

-

Amine modifier (e.g., diethylamine, DEA)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio determined by initial scouting runs (e.g., 90:10 v/v).

-

Add a small amount of an amine modifier (e.g., 0.1% DEA) to the mobile phase to improve peak shape for the basic laudanosine molecule.

-

Degas the mobile phase by sonication or vacuum filtration.

-

-

Sample Preparation:

-

Dissolve the racemic laudanosine sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane/Isopropanol/DEA (e.g., 80:20:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample and record the chromatogram.

-

The two enantiomers should elute as separate peaks. The elution order will depend on the specific CSP and mobile phase used.

-

-

Optimization:

-

Adjust the ratio of n-hexane to alcohol to optimize the resolution and retention times. Increasing the alcohol content will generally decrease retention times.

-

The type of alcohol (isopropanol vs. ethanol) can also affect selectivity.

-

Optimize the concentration of the amine modifier to achieve symmetrical peaks.

-

Experimental Protocol: Chiral Capillary Electrophoresis Separation of Laudanosine Enantiomers

This protocol outlines a general method for the enantioseparation of laudanosine using capillary electrophoresis with a cyclodextrin chiral selector.[1][5][11][12][13][14][15][16][17]

Objective: To separate laudanosine enantiomers based on their differential interaction with a chiral selector in an electric field.

Instrumentation:

-

Capillary Electrophoresis (CE) system with a UV detector

-

Fused-silica capillary

Materials:

-

Racemic (±)-laudanosine

-

Chiral selector: A cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin or a sulfated cyclodextrin)

-

Buffer components (e.g., sodium phosphate, citric acid)

-

Deionized water

-

Sodium hydroxide and phosphoric acid for pH adjustment

Procedure:

-

Background Electrolyte (BGE) Preparation:

-

Prepare a buffer solution (e.g., 50 mM sodium phosphate) in deionized water.

-

Dissolve the chosen cyclodextrin chiral selector in the buffer at a concentration determined by optimization (e.g., 10-30 mM).

-

Adjust the pH of the BGE to a suitable value (e.g., pH 2.5-4.0) using phosphoric acid or sodium hydroxide. A low pH ensures that laudanosine, a weak base, is protonated and has a positive charge.

-

Filter the BGE through a 0.22 µm filter.

-

-

Capillary Conditioning:

-

Rinse the new capillary sequentially with 1 M NaOH, deionized water, and the BGE.

-

-

Sample Preparation:

-

Dissolve the racemic laudanosine sample in water or BGE to a concentration of approximately 0.1 mg/mL.

-

-

Electrophoretic Conditions:

-

Capillary: Fused-silica, 50 µm i.d., effective length 40 cm.

-

BGE: 50 mM phosphate buffer with 20 mM hydroxypropyl-β-cyclodextrin, pH 3.0.

-

Voltage: 20-30 kV.

-

Temperature: 25 °C.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Detection: UV at 214 nm.

-

-

Analysis:

-

Run the electrophoresis and record the electropherogram. The enantiomers will migrate at different velocities due to their differing affinities for the cyclodextrin, resulting in two separate peaks.

-

Biological Activities and Receptor Interactions

Laudanosine is known to cross the blood-brain barrier and exert effects on the central nervous system (CNS), including the potential to induce seizures at high concentrations.[3][5][6][7] Its pharmacological actions are mediated through interactions with several neurotransmitter receptors. While enantiomer-specific binding data is limited in the public domain, studies on the racemic mixture (D,L-laudanosine) have provided valuable insights into its receptor pharmacology.

Interaction with GABA Receptors

Racemic laudanosine has been shown to interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the CNS.

-

Low-Affinity GABA_A Receptor: D,L-laudanosine displays an inhibitory effect at low-affinity GABA_A receptors with an IC₅₀ value of 10 µM.[8]

-

High-Affinity GABA_A Receptor: It is largely ineffective at high-affinity GABA_A receptors, with an IC₅₀ of 100 µM.[8]

The inhibitory action at GABA_A receptors may contribute to the CNS excitatory effects of laudanosine by reducing GABAergic inhibition.

Interaction with Opioid Receptors

D,L-laudanosine competitively binds to several opioid receptor subtypes.[8] This interaction may underlie some of its analgesic properties observed in animal studies.[5][6]

| Opioid Receptor Subtype | Ki (µM) for D,L-Laudanosine[8] |

| µ₁ (mu₁) | 2.7 |

| µ₂ (mu₂) | 13 |

| δ (delta) | 5.5 |

| κ₁ (kappa₁) | 21 |

| κ₃ (kappa₃) | 24 |

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Laudanosine exhibits a dual mode of action at neuronal nicotinic acetylcholine receptors, acting as both an antagonist and a partial agonist.[10][18]

-

Antagonism: Racemic laudanosine inhibits major brain (α4β2) and ganglionic (α3β4) nAChRs in the micromolar range. This action is proposed to occur through competition with acetylcholine and by blocking the ion pore.[10][18]

-

Partial Agonism: At low concentrations, laudanosine can activate both α4β2 and α3β4 receptors.[10][18]

These interactions with nAChRs may contribute to the complex pharmacological profile of laudanosine, including its cardiovascular and CNS effects.

Other Biological Activities of (S)-(+)-Laudanosine

Limited studies have investigated the specific biological activities of the (S)-(+)-enantiomer:

-

Prolyl Endopeptidase Inhibition: (S)-Laudanosine inhibits prolyl endopeptidase with an IC₅₀ value of 341 µM.[4]

-

Antiplatelet Aggregation: At a concentration of 100 µM, (S)-laudanosine inhibits both arachidonic acid- and collagen-induced aggregation in washed rabbit platelets.[4]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the general signaling pathways of the receptors with which laudanosine interacts.

Caption: GABA_A Receptor Signaling Pathway.

Caption: Opioid Receptor Signaling Pathway.

Caption: Nicotinic Acetylcholine Receptor Signaling.

Experimental Workflows

Caption: Enantioselective Synthesis Workflow.

Caption: Chiral HPLC Separation Workflow.

Conclusion

The stereochemistry of laudanosine is a critical factor in its overall pharmacological profile. The (S)-(+)- and (R)-(-)-enantiomers exhibit distinct physicochemical properties, and while detailed comparative pharmacological data at the receptor level is sparse for the individual enantiomers, the activity of the racemic mixture points to complex interactions with GABA, opioid, and nicotinic acetylcholine receptors. The ability to synthesize and separate these enantiomers through methods like enantioselective synthesis, chiral HPLC, and capillary electrophoresis is paramount for further elucidating their specific roles in both therapeutic and toxicological contexts. For drug development professionals, a thorough understanding of the stereoselective pharmacology of laudanosine is essential for evaluating the safety and efficacy of drugs that lead to its formation, such as atracurium and cisatracurium. Future research should focus on delineating the precise receptor binding affinities and functional activities of the individual laudanosine enantiomers to provide a more complete picture of their stereoselective effects on the central nervous system.

References

- 1. Enantioseparations by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors | Springer Nature Experiments [experiments.springernature.com]

- 2. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Laudanosine - Wikipedia [en.wikipedia.org]

- 5. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laudanosine, an atracurium and cisatracurium metabolite | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]

- 7. Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad.com [bio-rad.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Defining affinity with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. zenodo.org [zenodo.org]

- 18. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of (+-)-Laudanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Laudanosine, a benzylisoquinoline alkaloid, is a metabolite of the neuromuscular blocking agents atracurium (B1203153) and cisatracurium (B1209417).[1][2] Beyond its role as a metabolite, (±)-laudanosine exhibits a complex pharmacological profile, interacting with several key targets within the central nervous system. This technical guide provides an in-depth overview of the in vitro biological activity of (±)-laudanosine, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to support further research and drug development efforts.

Quantitative Biological Data

The in vitro biological activities of (±)-laudanosine have been quantified through various binding and functional assays. The following tables summarize the available data for its interactions with opioid receptors, GABA receptors, and prolyl endopeptidase.

Table 1: Opioid Receptor Binding Affinity of (±)-Laudanosine

| Receptor Subtype | Kᵢ (µM) |

| µ₁ (mu₁) | 2.7 |

| µ₂ (mu₂) | 13 |

| δ (delta) | 5.5 |

| κ₁ (kappa₁) | 21 |

| κ₃ (kappa₃) | 24 |

Data from Katz et al., 1994.[3]

Table 2: GABA Receptor Binding Affinity of (±)-Laudanosine

| Receptor Type | Radioligand | IC₅₀ (µM) |

| Low-affinity GABA | [³H]Bicuculline Methochloride | 10 |

| High-affinity GABA | [³H]Muscimol | 100 |

Data from Katz et al., 1994.[3]

Table 3: Prolyl Endopeptidase Inhibition by (S)-Laudanosine

| Enzyme | IC₅₀ (µM) |

| Prolyl Endopeptidase | 341 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for the key in vitro assays used to characterize the biological activity of (±)-laudanosine.

Opioid Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Kᵢ) of (±)-laudanosine for various opioid receptor subtypes through competitive displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[4]

Materials:

-

Receptor Source: Membranes from cells stably expressing the human µ, δ, or κ-opioid receptor (e.g., HEK293 or CHO cells).[5]

-

Radioligand: A tritiated opioid receptor ligand with high affinity and specificity (e.g., [³H]-DAMGO for µ-opioid receptors, [³H]-naltrindole for δ-opioid receptors).[5][6]

-

Test Compound: (±)-Laudanosine.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid antagonist, such as naloxone (B1662785) (e.g., 10 µM).[6]

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

-

Scintillation Cocktail.

-

96-well microplates, glass fiber filters, filtration apparatus, and a scintillation counter. [6]

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target opioid receptor subtype to confluency.

-

Harvest cells and resuspend in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).

-

Homogenize the cell suspension.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration.[6]

-

-

Competition Binding Assay:

-

In a 96-well plate, add increasing concentrations of (±)-laudanosine (e.g., from 10⁻¹¹ to 10⁻⁵ M) in triplicate.

-

For total binding, add binding buffer instead of the test compound.

-

For non-specific binding, add a high concentration of naloxone.

-

Add the radioligand at a final concentration at or below its Kd value.

-

Add the membrane preparation (typically 10-20 µg of protein per well).

-

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[6]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.[6]

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the (±)-laudanosine concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[4]

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

-

Workflow for Opioid Receptor Binding Assay

Caption: Workflow for determining the binding affinity of this compound to opioid receptors.

GABA Receptor Radioligand Binding Assay ([³H]Bicuculline)

This protocol describes a method to determine the inhibitory activity of (±)-laudanosine on the low-affinity GABA receptor site using [³H]bicuculline methochloride as the radioligand.

Objective: To determine the IC₅₀ value of a test compound for the low-affinity GABA receptor by measuring its ability to displace [³H]bicuculline methochloride.[7]

Materials:

-

Receptor Source: Rat brain synaptic membranes.[8]

-

Radioligand: [³H]Bicuculline Methochloride.[9]

-

Test Compound: (±)-Laudanosine.

-

Non-specific Binding Control: A high concentration of unlabeled GABA or a suitable antagonist.[7]

-

Buffer: Tris-citrate buffer.[9]

-

Other reagents, equipment, and data analysis steps are similar to the opioid receptor binding assay.

Procedure:

-

Membrane Preparation: Prepare rat brain synaptic membranes as described in established protocols.[8]

-

Binding Assay:

-

In polypropylene (B1209903) tubes, combine the rat brain membranes, [³H]bicuculline methochloride (at a concentration near its Kd), and varying concentrations of (±)-laudanosine.

-

Incubate the mixture on ice.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

-

Data Analysis:

-

Determine the amount of radioactivity on the filters.

-

Calculate the IC₅₀ value by plotting the percentage of specific binding against the log concentration of (±)-laudanosine.

-

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Functional Assay

This protocol outlines a two-electrode voltage-clamp (TEVC) method using Xenopus laevis oocytes to characterize the dual modulatory effects of (±)-laudanosine on neuronal nAChRs.

Objective: To investigate the agonist and antagonist properties of (±)-laudanosine on specific nAChR subtypes expressed in Xenopus oocytes.[10][11]

Materials:

-

Xenopus laevis oocytes. [12]

-

cRNA: In vitro transcribed cRNA for the desired human neuronal nAChR subunits (e.g., α4 and β2, α3 and β4, α7).[10]

-

Injection Apparatus: Nanoject injector.

-

Electrophysiology Rig: Two-electrode voltage-clamp amplifier, electrodes, perfusion system, and data acquisition software.[12]

-

Solutions: Oocyte Ringer's solution (OR-2), collagenase solution, and recording solutions containing acetylcholine and (±)-laudanosine.[13]

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Defolliculate the oocytes by treatment with collagenase.

-

Inject oocytes with a mixture of cRNAs for the desired nAChR subunits.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression.[13]

-

-

Two-Electrode Voltage-Clamp Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes filled with KCl.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

To test for antagonist effects, apply a sub-maximal concentration of acetylcholine (ACh) to elicit a baseline current. Then, co-apply ACh with increasing concentrations of (±)-laudanosine and measure the inhibition of the ACh-evoked current.

-

To test for agonist effects, apply increasing concentrations of (±)-laudanosine alone and measure any elicited current.[10]

-

To investigate open-channel block, apply ACh to open the channels and then apply (±)-laudanosine.

-

-

Data Analysis:

-

Measure the peak amplitude of the currents.

-

For antagonist activity, construct a concentration-response curve for the inhibition of the ACh-evoked current by (±)-laudanosine to determine the IC₅₀.

-

For agonist activity, construct a concentration-response curve for the current elicited by (±)-laudanosine to determine the EC₅₀.

-

Experimental Workflow for nAChR Functional Assay in Xenopus Oocytes

Caption: Workflow for the functional characterization of this compound at nAChRs.

Signaling Pathways

(±)-Laudanosine's interaction with various receptors suggests its potential to modulate multiple intracellular signaling pathways. The following diagrams illustrate the canonical signaling cascades associated with the receptors targeted by (±)-laudanosine.

Mu-Opioid Receptor Signaling

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates two primary signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to adverse effects like respiratory depression.

Caption: Mu-opioid receptor signaling pathways potentially modulated by this compound.

GABA-A Receptor Signaling

The GABA-A receptor is a ligand-gated ion channel that primarily conducts chloride ions (Cl⁻). (±)-Laudanosine acts as an antagonist at the low-affinity GABA binding site, thereby inhibiting the influx of chloride ions and reducing neuronal inhibition.

Caption: Inhibition of GABA-A receptor signaling by this compound.

Nicotinic Acetylcholine Receptor Signaling

(±)-Laudanosine exhibits a dual mechanism of action at neuronal nAChRs, acting as both a competitive antagonist at the acetylcholine binding site and as an open-channel blocker. This complex interaction modulates the influx of cations (primarily Na⁺ and Ca²⁺), thereby affecting neuronal excitability.

Caption: Dual mechanism of this compound at nicotinic acetylcholine receptors.

Conclusion

(±)-Laudanosine demonstrates a multifaceted in vitro pharmacological profile, engaging with key neurotransmitter systems including the opioid, GABAergic, and cholinergic pathways. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers investigating the complex biological activities of this compound. Further exploration of its effects on intracellular signaling cascades and its structure-activity relationships will be crucial in elucidating its full therapeutic and toxicological potential. The provided diagrams offer a visual framework for understanding the molecular interactions and their potential downstream consequences. This comprehensive overview is intended to facilitate further research into the nuanced pharmacology of (±)-laudanosine and its implications for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. zenodo.org [zenodo.org]

- 6. benchchem.com [benchchem.com]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of [3H]GABA binding to rat brain synaptic membranes by bicuculline related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [3H]bicuculline methochloride binding to low-affinity gamma-aminobutyric acid receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Blockade and Activation of the Human Neuronal Nicotinic Acetylcholine Receptors by Atracurium and Laudanosine | Semantic Scholar [semanticscholar.org]

- 12. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Interactions of (+-)-Laudanosine with GABA and Opioid Receptors

Introduction

(±)-Laudanosine is a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2] It is known to cross the blood-brain barrier and has been a subject of interest due to its potential to cause excitement and seizure activity.[1][2] Research has increasingly focused on its interactions with various neurotransmitter systems, particularly the γ-aminobutyric acid (GABA) and opioid receptor systems, which are implicated in seizure activity and analgesia.[1][3] This document provides a comprehensive technical overview of the interactions of (±)-laudanosine with GABA and opioid receptors, detailing quantitative binding data, experimental methodologies, and associated signaling pathways.

Interaction with GABA Receptors

(±)-Laudanosine exhibits a differential affinity for high- and low-affinity GABA receptors.[3] The primary mechanism of GABAergic signaling involves the binding of GABA to its receptors, which leads to the opening of chloride ion channels, resulting in hyperpolarization of the neuron and a reduction in its excitability.[4]

Quantitative Data: Binding Affinity

(±)-Laudanosine's interaction with GABA receptors has been characterized through competitive binding assays. The data indicates a significantly higher affinity for low-affinity GABA receptor sites compared to high-affinity sites.[3]

| Compound | Radioligand | Receptor Site | IC50 (μM) | Reference |

| (±)-Laudanosine | [³H]muscimol | High-affinity GABA | 100 | [3] |

| (±)-Laudanosine | [³H]bicuculline methochloride | Low-affinity GABA | 10 | [3] |

Experimental Protocol: Radioligand Binding Assay for GABA Receptors

The following protocol is a generalized representation of the methodology used to determine the binding affinity of compounds like (±)-laudanosine to GABA receptors.[5][6][7][8]

1.2.1. Membrane Preparation

-

Whole rat brains are homogenized in a sucrose-based buffer (e.g., 0.32 M sucrose).[8]

-

The homogenate undergoes differential centrifugation to isolate the crude membrane fraction. This typically involves a low-speed spin to remove nuclei and large debris, followed by a high-speed spin (e.g., 20,000 x g or higher) to pellet the membranes.[6][7][8]

-

To remove endogenous GABA, the membrane pellet is washed multiple times by resuspension in a suitable buffer (e.g., Tris-HCl) and recentrifugation.[6][7]

-

The final pellet is resuspended in a known volume of binding buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.[6] The prepared membranes are then stored at -80°C until use.[6][8]

1.2.2. Competitive Binding Assay

-

On the day of the experiment, the frozen membrane aliquots are thawed on ice.[6]

-

The assay is set up in microplates or tubes containing the membrane preparation (typically 50-100 µg of protein), a specific radioligand, and varying concentrations of the unlabeled test compound ((±)-laudanosine).[6]

-

Control tubes are included to determine:

-

The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium (e.g., 45-90 minutes).[6][8]

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]

-

The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.[6]

-

The radioactivity trapped on the filters is measured using a liquid scintillation counter.[6]

1.2.3. Data Analysis

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.[6]

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound's concentration.[6]

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.[6]

GABA Receptor Signaling Pathway

GABA is the primary inhibitory neurotransmitter in the central nervous system.[9] Its signaling is mediated through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[9][10] The interaction of (±)-laudanosine primarily concerns the GABA-A receptor, a ligand-gated chloride ion channel.[3]

References

- 1. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide on the Cardiovascular Effects of Laudanosine at High Plasma Concentrations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cardiovascular effects of laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, particularly at high plasma concentrations. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the proposed signaling pathways involved in these cardiovascular effects.

Executive Summary

Laudanosine, at high plasma concentrations, elicits significant cardiovascular responses, primarily characterized by hypotension and bradycardia.[1][2][3] These effects have been predominantly studied in animal models, with anesthetized dogs being a key model for elucidating these dose-dependent responses. The primary mechanism underlying these cardiovascular changes is believed to be ganglionic blockade through interaction with neuronal nicotinic acetylcholine receptors.[4] This guide synthesizes the available quantitative data, outlines the experimental approaches used to derive this data, and provides visual representations of the physiological processes involved.

Quantitative Data on Cardiovascular Effects

The following table summarizes the quantitative data on the cardiovascular effects of laudanosine at high plasma concentrations, primarily derived from studies in anesthetized dogs.

| Plasma Concentration (µg/mL) | Dose | Animal Model | Observed Cardiovascular Effects | Source |

| > 6 | Continuous Infusion | Anesthetized Dogs | Hypotension and bradycardia | [1][2][5] |

| Not Specified | 1 mg/kg IV Bolus | Anesthetized Dogs | Transient decrease in mean arterial blood pressure to 86% of control levels within 1 minute, returning to control levels by 4 minutes. | [6] |

Experimental Protocols

The following section details the methodologies employed in key experiments investigating the cardiovascular effects of laudanosine.

Animal Model and Anesthesia

-

Species: Beagle dogs have been frequently utilized as the animal model.[1][6]

-

Anesthesia: Anesthesia is typically induced and maintained with agents such as halothane.[6] The use of anesthesia is critical as the cardiovascular effects of laudanosine are most pronounced in anesthetized subjects.[1]

Laudanosine Administration

-

Intravenous Infusion: To achieve and maintain high plasma concentrations, laudanosine is often administered via a continuous intravenous infusion.[1]

-

Bolus Injection: For studying acute effects, intravenous bolus injections have also been used.[6]

Cardiovascular Monitoring

-

Blood Pressure: Mean Arterial Pressure (MAP) is continuously monitored, typically through an arterial catheter.

-

Heart Rate: Heart rate is monitored continuously, often via electrocardiography (ECG).

-

Plasma Concentration Measurement: Blood samples are drawn at regular intervals to determine the plasma concentration of laudanosine, commonly analyzed using high-performance liquid chromatography (HPLC).

A generalized workflow for such an experiment is depicted below.

Signaling Pathways and Mechanism of Action

The hypotensive and bradycardic effects of laudanosine at high concentrations are primarily attributed to its interaction with the autonomic nervous system, specifically through the blockade of ganglionic nicotinic acetylcholine receptors.

Proposed Mechanism: Ganglionic Blockade

Laudanosine is thought to act as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[4] These ganglia are critical relay stations for both the sympathetic and parasympathetic nervous systems, which regulate cardiovascular function.

-

Sympathetic Nervous System: By blocking nAChRs in sympathetic ganglia, laudanosine can inhibit the release of norepinephrine from postganglionic nerve terminals that innervate blood vessels and the heart. This leads to vasodilation (decreased peripheral resistance) and a decrease in heart rate and contractility, resulting in hypotension.

-

Parasympathetic Nervous System: Similarly, blockade of nAChRs in parasympathetic ganglia can modulate vagal tone to the heart.

Studies have shown that laudanosine inhibits the ganglionic α3β4 nicotinic acetylcholine receptor, which is prevalent in autonomic ganglia.[4] Laudanosine exhibits a dual mode of action at these receptors: it competes with acetylcholine for the binding site and also blocks the ion pore.[4]

The proposed signaling pathway is illustrated in the diagram below.

Role of Histamine Release

While some neuromuscular blocking agents are known to cause cardiovascular effects through histamine release, the direct contribution of histamine to laudanosine-induced hypotension and bradycardia appears to be minimal. Studies have indicated that at doses causing minimal cardiovascular changes, laudanosine produces minimal release of epinephrine and norepinephrine, suggesting that significant histamine-mediated catecholamine release is not the primary mechanism.

Conclusion for Drug Development Professionals

The cardiovascular effects of laudanosine, specifically hypotension and bradycardia, are consistently observed at high plasma concentrations in preclinical models. The primary mechanism appears to be ganglionic blockade via antagonism of neuronal nicotinic acetylcholine receptors. For drug development professionals, these findings are crucial when considering the safety profile of drugs that may lead to the accumulation of laudanosine, such as in long-term infusions of atracurium in critically ill patients with renal or hepatic impairment.[3][7] Future research should focus on obtaining more granular dose-response data and further elucidating the specific subtypes of nicotinic receptors involved to better predict and potentially mitigate these cardiovascular side effects.

References

- 1. Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Pharmacology of laudanosine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Neurotoxic Potential of (+-)-Laudanosine Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Laudanosine, a primary metabolite of the neuromuscular blocking agents atracurium and cisatracurium, has garnered significant attention within the scientific community due to its potential for neurotoxicity upon accumulation. This technical guide provides a comprehensive overview of the current understanding of laudanosine's neurotoxic effects, with a focus on its mechanisms of action, relevant experimental findings, and detailed methodologies for its study. Through a synthesis of existing literature, this document aims to equip researchers and drug development professionals with the critical information necessary to assess and mitigate the risks associated with laudanosine exposure in clinical and preclinical settings.

Introduction

Laudanosine, a benzyltetrahydroisoquinoline alkaloid, is an inevitable metabolic byproduct of the Hofmann elimination and ester hydrolysis of atracurium and cisatracurium.[1][2] Unlike its parent compounds, which are quaternary ammonium compounds with limited ability to cross the blood-brain barrier, laudanosine is a tertiary amine that readily penetrates the central nervous system (CNS).[2][3][4] This property, coupled with its potential for accumulation in patients with impaired renal or hepatic function, raises concerns about its neurotoxic potential, most notably the induction of seizure activity.[3][5] This guide will delve into the quantitative aspects of laudanosine accumulation, the intricate signaling pathways it modulates, and the detailed experimental protocols used to elucidate these effects.

Quantitative Data on Laudanosine Accumulation and Neurotoxicity

The neurotoxic effects of laudanosine are concentration-dependent. Understanding the levels at which these effects manifest is crucial for risk assessment. The following tables summarize key quantitative data from various studies.

Table 1: Laudanosine Concentrations in Human Plasma and Cerebrospinal Fluid (CSF)

| Population | Atracurium Infusion Rate/Duration | Mean Plasma Laudanosine (µg/mL) | Mean CSF Laudanosine (ng/mL) | Reference(s) |

| Intensive Care Patients | 0.3 - 0.96 mg/kg/hr for 38 days | Increased, but below seizure threshold | Not Reported | [6] |

| Neurosurgical Patients | Not Specified | Not Reported | < 2 - 14 | [1] |

| Intensive Care Patients | Not Specified | 0.48 - 8.65 | 70 - 440 | [1] |

Table 2: Laudanosine-Induced Seizure Activity in Animal Models

| Animal Model | Laudanosine Dose/Concentration | Observed Effect | Reference(s) | |---|---|---|---|---| | Mice and Rats | 10-20 mg/kg (i.v. bolus) | Convulsions and hind limb extensions |[7] | | Anesthetized Dogs | > 10 µg/mL (plasma) | Epileptic EEG spiking |[7] | | Anesthetized Dogs | > 17 µg/mL (plasma) | Prolonged seizures |[7] | | Rats | > 17 µg/mL (plasma) | Convulsions |[7] |

Table 3: Receptor Binding Affinities of Laudanosine

| Receptor | Radioligand | IC50 / Ki (µM) | Reference(s) |

| High-affinity GABA-A | [3H]muscimol | IC50 = 100 | [8] |

| Low-affinity GABA-A | [3H]bicuculline methochloride | IC50 = 10 | [8] |

| Opioid µ1 | Not Specified | Ki = 2.7 | [8] |

| Opioid µ2 | Not Specified | Ki = 13 | [8] |

| Opioid δ | Not Specified | Ki = 5.5 | [8] |

| Opioid κ1 | Not Specified | Ki = 21 | [8] |

| Opioid κ3 | Not Specified | Ki = 24 | [8] |

| Nicotinic α4β2 | Not Specified | Micromolar range inhibition | [2] |

| Nicotinic α3β4 | Not Specified | Micromolar range inhibition | [2] |

| Nicotinic α7 | Not Specified | Micromolar range inhibition | [2] |

Mechanisms of Neurotoxicity and Signaling Pathways

The neurotoxic effects of laudanosine are primarily attributed to its interaction with several key neurotransmitter systems in the CNS, leading to a state of neuronal hyperexcitability.

Interaction with GABA-A Receptors

Laudanosine acts as a competitive antagonist at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[8] By blocking the action of GABA, laudanosine reduces inhibitory neurotransmission, thereby increasing the likelihood of neuronal depolarization and seizure activity. Its higher affinity for the low-affinity state of the GABA-A receptor suggests a complex modulatory role.[8]

Modulation of Nicotinic Acetylcholine Receptors

Laudanosine exhibits a dual mode of action at neuronal nicotinic acetylcholine receptors (nAChRs).[2] At low concentrations, it can act as an agonist, potentially contributing to neuronal excitation.[2] Conversely, at higher concentrations, it acts as an antagonist, blocking the channel pore and inhibiting nicotinic neurotransmission.[2] This complex interaction with various nAChR subtypes (α4β2, α3β4, and α7) further contributes to the dysregulation of neuronal excitability.[2]

Interaction with Opioid Receptors